![molecular formula C17H21N3OS2 B2939216 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034294-90-9](/img/structure/B2939216.png)
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, due to its complex structure, is of interest in the synthesis of heterocyclic compounds. Its structural motif is found in a variety of chemical reactions leading to novel heterocyclic frameworks. For instance, the use of similar thienopyridine derivatives in the Mannich reaction has been explored to synthesize N,S-containing heterocycles, such as tetraazatricyclo tridecene carboxamides, which are of interest due to their potential biological activities (Dotsenko, Krivokolysko, & Litvinov, 2012). Similarly, thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of diverse heterocyclic systems, indicating the broad synthetic utility of such compounds (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Biological Activity
Compounds structurally related to this compound have been investigated for their biological activities. For instance, thiazole-aminopiperidine hybrids have shown promise as Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of thienopyridine derivatives in antimicrobial drug development (Jeankumar et al., 2013). Additionally, tetrahydrothieno[2,3-c]pyridine derivatives have been designed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, further emphasizing the therapeutic potential of such compounds (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Antimicrobial Evaluation
New heterocyclic compounds containing thienopyridine frameworks have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for identifying novel lead compounds for drug discovery, particularly in the fight against resistant microbial strains (Othman, 2013).
Wirkmechanismus
Target of Action
A structurally similar compound, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6h)-ones, has been identified as an inhibitor ofPhosphodiesterase Type 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
This would result in an increase in intracellular cAMP levels, leading to a variety of downstream effects depending on the cell type and the specific signaling pathways involved .
Biochemical Pathways
The increase in cAMP levels can affect multiple biochemical pathways. cAMP acts as a secondary messenger in cells, regulating a variety of physiological processes including inflammation, smooth muscle contraction, and cardiac function. It does this by activating protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell types and signaling pathways involved. In general, increasing cAMP levels can lead to a variety of effects, including relaxation of smooth muscle, inhibition of inflammatory cell activation, and modulation of cardiac function .
Eigenschaften
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-17(18-16-2-1-10-23-16)19-7-3-14(4-8-19)20-9-5-15-13(12-20)6-11-22-15/h1-2,6,10-11,14H,3-5,7-9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAJWXCBOMFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B2939137.png)
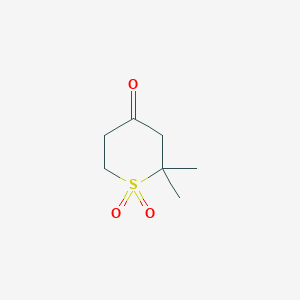
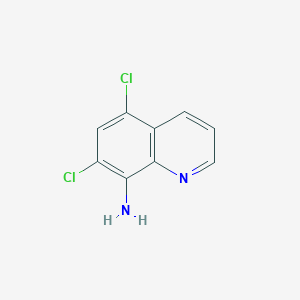
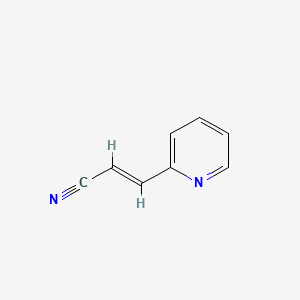
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)
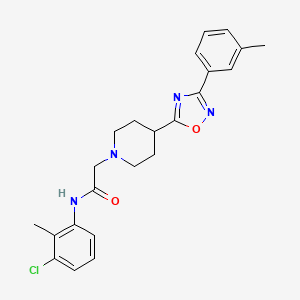
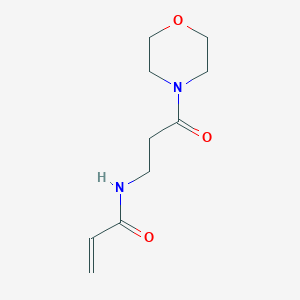

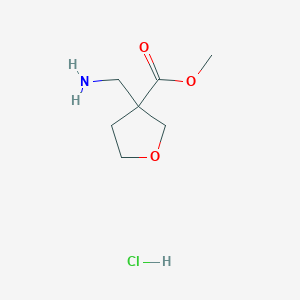
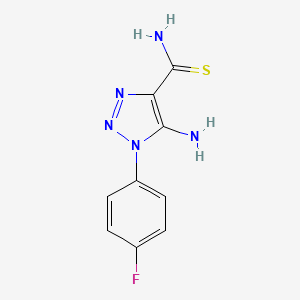
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)